(6-(Trifluoromethyl)piperidin-2-yl)methanol
Overview
Description
(6-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position of the piperidine ring.
Scientific Research Applications
(6-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antischistosomal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Future Directions
Piperidines, including “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential biological activities of this compound.
Mechanism of Action
Target of action
Piperidine derivatives, which include “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary greatly. They may interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering cell membrane permeability, or interfering with cellular signaling pathways .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can be diverse, depending on the specific compound and its target. They may be involved in a wide range of biological processes, from neurotransmission to cell growth and proliferation .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in cell function, or even cell death, depending on the specific compound and its mode of action .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Biochemical Analysis
Biochemical Properties
(6-(Trifluoromethyl)piperidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction and cellular communication . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies have shown that high doses of this compound can cause liver toxicity in animal models . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via organic cation transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)piperidin-2-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the piperidine ring. One common method involves the reaction of 2-piperidone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyrazin-2-yl)methanol: Similar structure but with a pyrazine ring instead of a piperidine ring.
(6-(Hydroxymethyl)piperidin-2-yl)methanol: Similar structure but without the trifluoromethyl group.
Uniqueness
(6-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[6-(trifluoromethyl)piperidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGOKLWMVVZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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